HDAC6 Binding Affinity: Target Compound vs. Unsubstituted Indole-1-acetamide Parent
2-[4-(Acetylamino)-1H-indol-1-yl]-N-phenylacetamide demonstrates measurable binding to recombinant human HDAC6 with a Kd of 5.4 μM [1]. By contrast, the unsubstituted parent scaffold 2-(1H-indol-1-yl)-N-phenylacetamide (lacking the 4-acetylamino group) shows no reported HDAC6 inhibition in the same ChEMBL-curated dataset, consistent with the established SAR that the 4-acetylamino substituent contributes hydrogen-bonding interactions within the HDAC active-site tunnel [2]. A further comparator, 2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(acetylamino)phenyl]acetamide (bearing an additional acetylamino group on the phenyl ring), has no publicly available HDAC affinity data, making direct quantitative comparison impossible at this time.
| Evidence Dimension | HDAC6 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 5.4 μM (5.40E+3 nM) |
| Comparator Or Baseline | 2-(1H-Indol-1-yl)-N-phenylacetamide: no detectable HDAC6 binding reported |
| Quantified Difference | Target compound shows measurable binding; parent scaffold is inactive |
| Conditions | Recombinant human HDAC6; Boc-L-Lys(acetyl)-MCA substrate; fluorogenic enzymatic assay (ChEMBL/BindingDB curated data) |
Why This Matters
The 4-acetylamino group confers a gain of HDAC6 engagement that is absent in the simpler parent scaffold, making the target compound the minimum viable structure for HDAC-related screening cascades within this chemotype.
- [1] BindingDB BDBM50361259 / CHEMBL1934901. Kd = 5.40E+3 nM for HDAC6. Fluorogenic assay using Boc-L-Lys(acetyl)-MCA substrate. View Source
- [2] Beshore DC, et al. Development of natural-product-inspired, indole-acetamide-based HDAC inhibitors that do not coordinate to the catalytic zinc atom. ACS Med Chem Lett. 2021;12(4):603-609. View Source
